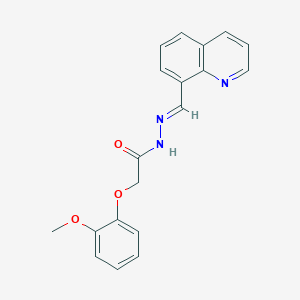![molecular formula C20H18Cl2N4O2 B5607921 N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607921.png)
N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often feature complex molecular structures and are studied for various properties, including antimicrobial activities and potential applications in material science. These compounds are synthesized through multiple steps involving reactions of different precursors to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step chemical reactions starting from different ester ethoxycarbonylhydrazones with primary amines, leading to various substituted derivatives (Bektaş et al., 2010). These synthesis pathways highlight the complexity and versatility of approaches to constructing the 1,2,4-triazole core, potentially applicable to synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of similar compounds, like 4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, has been elucidated using single-crystal X-ray diffraction, revealing detailed insights into the arrangement of atoms and the geometry of the molecule (Hu et al., 2010). Such analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
The chemical behavior of triazole derivatives involves reactions with various amines and other reagents to form new compounds with potential antifungal and antimicrobial activities. For instance, N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines show good in vitro activity against pathogenic fungi (Arnoldi et al., 2007). These reactions underscore the compound's ability to undergo further chemical transformations, leading to new derivatives with varied biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and substituents on the triazole ring. For instance, the synthesis and structural analysis of benzoxazine isomers from o-allylphenol show how molecular modifications can affect the polymerization behavior and thermal properties of the resultant compounds (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are integral for understanding the applications and functionality of the compound. For example, the synthesis of N-hydroxy-4-(methylamino)azobenzene and its reactivity to amino acids demonstrate the compound's potential interactions and transformations under specific conditions (Hashimoto & Degawa, 1975).
Propiedades
IUPAC Name |
(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-5-16-6-3-4-7-19(16)27-8-9-28-20-17(21)10-15(11-18(20)22)12-25-26-13-23-24-14-26/h2-4,6-7,10-14H,1,5,8-9H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBTUCXQMIQGSW-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5607840.png)
![ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
![N-methyl-4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5607850.png)
![2-methyl-8-[2-(4-methylbenzyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5607851.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5607866.png)
![4-amino-N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5607878.png)

![9-[2-(4-morpholinyl)-2-oxoethyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5607888.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607890.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5607896.png)
![ethyl[2-hydroxy-3-(4-nitrophenoxy)propyl]sulfamic acid](/img/structure/B5607899.png)

![4-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-2-propyl-1,3-thiazole](/img/structure/B5607916.png)
![8-fluoro-N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5607925.png)